molecular formula C28H46O4 B14669261 Hexa-2,4-diyne-1,6-diyl diundecanoate CAS No. 42034-95-7

Hexa-2,4-diyne-1,6-diyl diundecanoate

Cat. No.: B14669261
CAS No.: 42034-95-7
M. Wt: 446.7 g/mol
InChI Key: GQFQOHGEHJTKMI-UHFFFAOYSA-N
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Description

Hexa-2,4-diyne-1,6-diyl diundecanoate is a diester compound featuring a central hexa-2,4-diyne (two conjugated triple bonds) spacer linked to two undecanoate (C11 alkyl ester) groups.

Properties

CAS No.

42034-95-7

Molecular Formula

C28H46O4

Molecular Weight

446.7 g/mol

IUPAC Name

6-undecanoyloxyhexa-2,4-diynyl undecanoate

InChI

InChI=1S/C28H46O4/c1-3-5-7-9-11-13-15-19-23-27(29)31-25-21-17-18-22-26-32-28(30)24-20-16-14-12-10-8-6-4-2/h3-16,19-20,23-26H2,1-2H3

InChI Key

GQFQOHGEHJTKMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OCC#CC#CCOC(=O)CCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexa-2,4-diyne-1,6-diyl diundecanoate typically involves the esterification of hexa-2,4-diyne-1,6-diol with undecanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

HO-CH2-CC-CC-CH2-OH+2C10H21COOHC10H21COO-CH2-CC-CC-CH2-OOC-C10H21+2H2O\text{HO-CH}_2\text{-C}\equiv\text{C-C}\equiv\text{C-CH}_2\text{-OH} + 2 \text{C}_{10}\text{H}_{21}\text{COOH} \rightarrow \text{C}_{10}\text{H}_{21}\text{COO-CH}_2\text{-C}\equiv\text{C-C}\equiv\text{C-CH}_2\text{-OOC-C}_{10}\text{H}_{21} + 2 \text{H}_2\text{O} HO-CH2​-C≡C-C≡C-CH2​-OH+2C10​H21​COOH→C10​H21​COO-CH2​-C≡C-C≡C-CH2​-OOC-C10​H21​+2H2​O

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions: Hexa-2,4-diyne-1,6-diyl diundecanoate can undergo various chemical reactions, including:

    Oxidation: The triple bonds in the compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.

    Reduction: The compound can be reduced using hydrogenation catalysts like palladium on carbon, resulting in the formation of alkanes.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, leading to the formation of amides or new esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, alcohols, acidic or basic catalysts

Major Products:

    Oxidation: Diketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Amides, new esters

Scientific Research Applications

Hexa-2,4-diyne-1,6-diyl diundecanoate has several applications in scientific research:

    Materials Science: Used in the synthesis of polymers and advanced materials due to its conjugated diyne structure, which imparts unique optical and electronic properties.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and as a precursor for the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of Hexa-2,4-diyne-1,6-diyl diundecanoate involves its interaction with molecular targets through its reactive triple bonds and ester groups. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules or materials. The pathways involved may include:

    Conjugation with proteins or nucleic acids: Leading to potential biological effects.

    Polymerization: Formation of polymeric materials with unique properties.

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Hexa-2,4-diyne-1,6-diol 110.11 109–112 Polar solvents Supramolecular chemistry
This compound* ~510 Not reported Lipophilic solvents Materials science, drug delivery
Hexyl decanoate 256.4 - Organic solvents Flavorings, fragrances
4,4'-(Hexa-2,4-diene-1,6-diyl)bismorpholine 264.36 Not reported Organic solvents Pharmaceutical intermediates

*Estimated based on structural analogs.

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